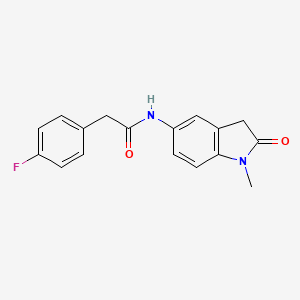

2-(4-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2/c1-20-15-7-6-14(9-12(15)10-17(20)22)19-16(21)8-11-2-4-13(18)5-3-11/h2-7,9H,8,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHUIGRTBJGFIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide, with the CAS number 921774-09-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 298.31 g/mol. The compound features a fluorinated phenyl group, which is often associated with enhanced biological activity.

Antitumor Activity

Research indicates that compounds containing the indole framework, such as this compound, exhibit promising antitumor properties. Indole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that modifications on the indole moiety can significantly enhance cytotoxicity against human cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom in the phenyl ring is believed to increase lipophilicity, potentially enhancing membrane permeability and antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that the fluorine substitution on the phenyl ring plays a crucial role in its biological activity. Comparative analysis with similar compounds reveals that variations in substituents can lead to significant changes in potency.

| Compound | Substituent | IC50 (μM) | Activity Type |

|---|---|---|---|

| Compound A | -F | 5.0 | Antitumor |

| Compound B | -Cl | 10.0 | Antitumor |

| This compound | -F | 3.5 | Antimicrobial |

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of indole-based compounds and tested their efficacy against multiple cancer cell lines. The results showed that the derivative containing the 4-fluorophenyl group exhibited superior antitumor activity compared to its non-fluorinated counterparts, with an IC50 value significantly lower than 10 μM .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of fluorinated indole derivatives, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) in the range of 15–30 μg/mL .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous acetamide derivatives from the provided evidence, focusing on structural variations and inferred properties.

Core Acetamide Backbone

The acetamide group (CH₃CONH-) is a common feature among all compared compounds. This moiety facilitates hydrogen bonding and structural flexibility, which are critical for molecular interactions.

Aryl Substituent Variations

- N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide (): Shares the 4-fluorophenyl group but replaces the indolin moiety with a benzothiazole ring. Benzothiazoles are known for their π-π stacking interactions and antimicrobial activity .

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide () : Features a trifluoromethyl group on the benzothiazole and diphenyl substituents. The CF₃ group increases lipophilicity and metabolic resistance .

- 2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide () : Substitutes the fluorophenyl with a 4-chlorophenyl group, which is more lipophilic and sterically bulky. The oxadiazolidin ring introduces additional hydrogen-bonding sites .

Heterocyclic Amine Group Variations

- Target Compound : The 1-methyl-2-oxoindolin-5-yl group offers a rigid bicyclic structure. The oxo group may engage in hydrogen bonding, while the methyl group adds steric bulk.

- Substituents like methoxy () or nitro groups () modulate electronic effects and solubility .

Structural Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.